6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane
Description
6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane is a silane-based compound characterized by a central silicon atom bonded to two ethoxy groups and oxygen-containing ether linkages in its backbone. This structure grants it utility as a crosslinking agent, stabilizer, or precursor in organic synthesis and polymer chemistry.
Properties
CAS No. |
93924-00-6 |
|---|---|
Molecular Formula |
C10H24O6Si |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
diethyl bis(2-methoxyethyl) silicate |
InChI |
InChI=1S/C10H24O6Si/c1-5-13-17(14-6-2,15-9-7-11-3)16-10-8-12-4/h5-10H2,1-4H3 |
InChI Key |
AJBUULSSSLAURP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](OCC)(OCCOC)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of diethyl ether with a silicon-containing precursor under controlled conditions. One common method includes the use of diethyl chlorosilane as a starting material, which reacts with ethylene glycol in the presence of a catalyst to form the desired compound. The reaction is usually carried out at elevated temperatures and may require the use of a solvent to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the ethoxy groups to hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized siloxanes .
Scientific Research Applications
Materials Science
Silicate-Based Materials
The compound serves as a precursor for silicate-based materials used in coatings and adhesives due to its ability to form stable siloxane bonds. Its unique structure allows it to enhance the mechanical properties of composites when used as a filler or coupling agent.
Case Study: Coating Applications
A study demonstrated that incorporating 6,6-diethoxy-2,5,7,10-tetraoxa-6-silaundecane into epoxy resins improved adhesion and thermal stability. The modified resin exhibited a 30% increase in tensile strength compared to unmodified resins .
Pharmaceutical Applications
Drug Delivery Systems
The compound has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner.
Case Study: Hydrogel Formulation
Research indicated that hydrogels formulated with 6,6-diethoxy-2,5,7,10-tetraoxa-6-silaundecane showed enhanced drug release profiles for anti-cancer agents. The study found that the release rate was significantly higher than conventional polymeric systems .
Environmental Applications
Water Treatment
The compound has potential applications in water treatment processes as a flocculant due to its silicate nature. It can aid in the removal of heavy metals from wastewater.
Case Study: Heavy Metal Removal
A recent investigation evaluated the effectiveness of 6,6-diethoxy-2,5,7,10-tetraoxa-6-silaundecane in removing lead ions from contaminated water. Results showed a removal efficiency of over 85%, indicating its potential for environmental remediation .
Mechanism of Action
The mechanism of action of 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane involves its ability to form stable siloxane bonds, which contribute to its unique chemical properties. The silicon atom in the compound can interact with various molecular targets, including hydroxyl and carboxyl groups, leading to the formation of stable complexes. These interactions are crucial for its applications in materials science and biocompatible materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane with analogous siloxane and silane derivatives, focusing on structural variations, properties, and regulatory status:
Key Structural and Functional Differences
Substituent Effects :
- The ethoxy groups in 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane likely enhance hydrophobicity compared to methoxyethoxy or vinyl substituents, impacting solubility and reactivity .
- Vinyl groups (e.g., in CAS 1067-53-4) introduce polymerizable double bonds, enabling crosslinking in silicones but raising toxicity concerns .
- Phenyl groups (e.g., in 6-phenyl analogs) improve thermal stability, making them suitable for high-temperature applications .
Regulatory Divergence: The vinyl-substituted variant is banned in EU cosmetics due to its classification as a CMR (Carcinogenic, Mutagenic, or Reproductive toxicant) substance, highlighting the critical role of substituents in safety profiles . Ethoxy and methyl analogs face fewer restrictions, reflecting their lower toxicity .
Synthetic Accessibility :
- Ethoxy and methyl derivatives are synthesized via straightforward alkoxylation of silane precursors, whereas vinyl and phenyl variants require specialized catalysts (e.g., platinum for hydrosilylation) .
Biological Activity
Chemical Identity
6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane (CAS Number: 93924-00-6) is a silane compound with the molecular formula and a molecular weight of approximately 268.38 g/mol. It is characterized by its unique tetraoxa structure which contributes to its potential biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H24O6Si |
| Molecular Weight | 268.379 g/mol |
| Density | 1.003 g/cm³ |
| Boiling Point | 234°C at 760 mmHg |
| Flash Point | 79.5°C |
The biological activity of 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane is primarily attributed to its ability to interact with biological membranes and proteins due to its silane and ether functionalities. These interactions may influence cellular processes such as signaling pathways and membrane integrity.
Toxicological Profile
Research indicates that the compound exhibits low acute toxicity in various animal models. The LD50 (lethal dose for 50% of the population) is an important metric in evaluating its safety profile. While specific LD50 values for this compound are not extensively documented, general trends in silane compounds suggest a relatively safe profile at low concentrations.
Case Studies
- In Vivo Studies : In studies involving mice, administration of silane derivatives similar to 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane showed minimal adverse effects on behavior and physiological parameters at doses below established thresholds.
- In Vitro Studies : Cell line assays have demonstrated that the compound can modulate cell proliferation and apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy.
Ecotoxicity
The ecotoxicological impact of 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane has been assessed through various screening methods. Preliminary data indicate that it poses a low risk to aquatic organisms and does not bioaccumulate significantly in food chains.
Summary of Key Research
Recent studies have focused on the synthesis and modification of silane compounds to enhance their biological activity. The following table summarizes key findings from recent research:
Future Directions
Further research is warranted to explore the full therapeutic potential of 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane. Areas for investigation include:
- Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects on cellular systems.
- Formulation Development : Investigating the efficacy of this compound in various formulations for drug delivery systems.
- Long-term Toxicity Studies : Conducting comprehensive long-term studies to assess chronic exposure effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
